molecular formula C18H18ClNO3 B11689554 Butyl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate

Butyl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate

Cat. No.: B11689554
M. Wt: 331.8 g/mol
InChI Key: AGWZOSMWPINHBK-UHFFFAOYSA-N
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Description

Butyl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-chlorophenylcarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate typically involves the esterification of 3-amino benzoic acid with butanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate ester, which is then reacted with 4-chlorobenzoyl chloride to yield the final product. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoates.

Scientific Research Applications

Butyl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Butyl 3-{[(4-methylphenyl)carbonyl]amino}benzoate: Similar structure but with a methyl group instead of a chlorine atom.

    Butyl 3-{[(4-fluorophenyl)carbonyl]amino}benzoate: Similar structure but with a fluorine atom instead of a chlorine atom.

    Butyl 3-{[(4-bromophenyl)carbonyl]amino}benzoate: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

The presence of the 4-chlorophenyl group in Butyl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate imparts unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

butyl 3-[(4-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C18H18ClNO3/c1-2-3-11-23-18(22)14-5-4-6-16(12-14)20-17(21)13-7-9-15(19)10-8-13/h4-10,12H,2-3,11H2,1H3,(H,20,21)

InChI Key

AGWZOSMWPINHBK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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